Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound is a thiophene-2-carboxylate derivative featuring a sulfamoyl group substituted with a 2,3-dimethylphenyl moiety and a 4-methylphenyl group at the 3- and 4-positions of the thiophene ring, respectively.
Properties
IUPAC Name |
methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-13-8-10-16(11-9-13)17-12-27-19(21(23)26-4)20(17)28(24,25)22-18-7-5-6-14(2)15(18)3/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSUAWCJUSKDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibit significant anticancer properties. Studies have demonstrated that sulfamoyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound was shown to target specific oncogenic pathways, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The sulfamoyl group is known for its antimicrobial activity. Compounds containing this functional group have been investigated for their efficacy against a range of bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis, which is crucial for their growth and replication. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further exploration in antibiotic development .
Organic Electronics
This compound has potential applications in organic electronics due to its thiophene backbone, which is known for its electron-rich properties. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could enhance charge transport properties in these devices .
Enzyme Inhibition Studies
This compound has been evaluated for its potential as an enzyme inhibitor. The sulfamoyl moiety can interact with various enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms. Such studies could provide insights into metabolic disorders and lead to the development of novel therapeutic agents .
Pharmacokinetic Studies
Research into the pharmacokinetics of this compound is crucial for understanding its bioavailability and distribution within biological systems. Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to determine its suitability as a drug candidate .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer effects of sulfamoyl derivatives in vitro against various cancer cell lines. This compound was synthesized and tested, showing promising results in inhibiting cell viability through apoptosis pathways .
Case Study 2: Organic Photovoltaic Performance
In another study focusing on organic photovoltaics, researchers incorporated this compound into device architectures and observed enhanced power conversion efficiencies compared to traditional materials. The findings suggest that the unique electronic properties of the compound facilitate better charge separation and transport within the photovoltaic layers .
Mechanism of Action
The mechanism of action of Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-Based Sulfonylurea Herbicides
Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate, CAS 79277–27–3) shares structural similarities with the target compound, including the thiophene-2-carboxylate core and sulfamoyl group. However, Thifensulfuron-methyl incorporates a triazine ring instead of a dimethylphenyl substituent. This modification enhances its herbicidal activity by targeting acetolactate synthase (ALS) in plants, a key enzyme in branched-chain amino acid synthesis .
Metsulfuron-methyl (methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate, CAS 74223-64-6) replaces the thiophene ring with a benzoate backbone but retains the sulfamoyl-triazine motif. This structural shift reduces steric hindrance, improving binding to ALS and increasing potency compared to thiophene derivatives .
Key Differences:
| Feature | Target Compound | Thifensulfuron-methyl | Metsulfuron-methyl |
|---|---|---|---|
| Core Structure | Thiophene-2-carboxylate | Thiophene-2-carboxylate | Benzoate |
| Substituent at C3 | 2,3-Dimethylphenylsulfamoyl | Triazine-linked sulfamoyl | Triazine-linked sulfamoyl |
| Biological Target | Not explicitly reported (hypothesized ALS inhibition) | ALS inhibition | ALS inhibition |
| Application | Undefined (potential agrochemical) | Herbicide | Herbicide |
Sulfonamide-Containing Pharmaceuticals
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate () differs by substituting the dimethylphenyl group with a methoxycarbonylmethyl chain. This alteration likely enhances solubility in polar solvents, making it more suitable for drug formulation compared to the hydrophobic 4-methylphenyl group in the target compound .
N-[4-(5-Methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide () replaces the thiophene core with an isoxazole ring. Isoxazole derivatives are known for anti-inflammatory and antimicrobial properties, suggesting divergent biological applications compared to thiophene-based analogs .
Amino-Substituted Thiophene Derivatives
Compounds like Methyl 3-amino-4-methylthiophene-2-carboxylate () lack the sulfamoyl group but feature amino substituents.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 2,3-dimethylphenyl group may complicate synthesis due to steric hindrance during sulfamoylation, compared to simpler analogs like Thifensulfuron-methyl .
- However, the bulky 4-methylphenyl group could reduce enzyme binding efficiency compared to triazine-containing derivatives .
- Solubility and Formulation : The hydrophobic 4-methylphenyl substituent may limit aqueous solubility, necessitating adjuvants (e.g., surfactants) for agrochemical applications, as seen in Thifensulfuron-methyl formulations .
Biological Activity
Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of scientific sources.
Chemical Structure and Properties
The compound features a thiophene ring substituted with sulfamoyl and carboxylate groups, contributing to its chemical reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 320.36 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The process often includes the formation of the sulfamoyl moiety through reactions with sulfonamide derivatives, followed by esterification to introduce the methyl ester functionality.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing sulfamoyl groups exhibit notable antimicrobial properties. For instance, a related study indicated that sulfamoyl-containing heterocycles showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity Description |
|---|---|---|
| This compound | TBD | Potential antimicrobial agent |
| Compound A | 25 | Effective against M. tuberculosis |
| Compound B | 50 | Moderate activity observed |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to known anticancer drugs. Research indicates that thiophene derivatives can interact with multiple biological targets involved in cancer progression. For example, studies have shown that related compounds inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Cellular Signaling : Similar compounds have been shown to interfere with signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the efficacy of thiophene-based compounds in clinical settings:
- A study involving a series of thiophene derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
- Another investigation into the antimicrobial properties of sulfamoyl-containing compounds revealed promising results against resistant strains of bacteria, suggesting potential therapeutic applications .
Q & A
Q. Q1. What are the recommended methods for synthesizing this compound, and how do functional groups influence reaction pathways?
Methodological Answer: Synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
- Sulfamoylation : Introducing the sulfamoyl group via reaction of the thiophene intermediate with 2,3-dimethylphenylsulfamoyl chloride under basic conditions (e.g., pyridine or DMAP catalysis) .
- Esterification : Methylation of the carboxylate group using methanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Cross-coupling : For the 4-(4-methylphenyl) substitution, Suzuki-Miyaura coupling with a boronic acid derivative may be employed .
Functional Group Considerations : - The sulfamoyl group’s electron-withdrawing nature directs electrophilic substitution on the thiophene ring.
- Steric hindrance from the 2,3-dimethylphenyl group may reduce reactivity at adjacent positions .
Q. Q2. How should researchers characterize this compound’s structure and purity?
Methodological Answer:
- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive structural confirmation. Note that disordered sulfamoyl groups may require high-resolution data for accurate modeling .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N, S content with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. Q3. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
Methodological Answer:
- Dynamic Effects : Rotational restriction in the sulfamoyl group due to steric interactions with the 2,3-dimethylphenyl substituent may cause splitting. Variable-temperature NMR (e.g., 25°C to 60°C) can reveal coalescence points .
- Tautomerism : Thiophene ring tautomerism is unlikely, but sulfamoyl group protonation states (e.g., NH vs. NH) in different solvents (DMSO vs. CDCl) may alter splitting. Use -labeled analogs for clarity .
- X-ray Refinement : Cross-validate with crystallographic data to resolve ambiguities .
Q. Q4. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Reagent Selection : Replace traditional coupling agents (e.g., DCC) with water-soluble alternatives (e.g., EDC·HCl) to simplify purification .
- Flow Chemistry : Use continuous flow reactors for sulfamoylation to enhance mixing and reduce side reactions (e.g., over-sulfonation) .
- Byproduct Mitigation :
Q. Q5. How does the compound’s sulfamoyl group influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electrophilicity : The sulfamoyl group activates the thiophene ring toward nucleophilic attack at the 5-position due to resonance withdrawal.
- Leaving Group Potential : In basic conditions, the sulfamoyl group can act as a leaving group, forming thiophene-2-carboxylate derivatives. Control pH (pH 7–8) to suppress this pathway .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G**) predict charge distribution and reactive sites, guiding experimental design .
Q. Q6. What are the critical safety considerations when handling this compound in aqueous environments?
Methodological Answer:
- Hydrolysis Risk : The ester group is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres .
- Toxicity : The sulfamoyl group may release sulfonic acid derivatives upon degradation. Conduct ecotoxicity assays (e.g., Daphnia magna LC) to assess environmental risks .
- PPE : Wear nitrile gloves and FFP3 respirators to prevent dermal/respiratory exposure during milling or weighing .
Q. Q7. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The 4-methylphenyl group contributes to hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the sulfamoyl NH and active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .
Data Contradiction Analysis
Q. Q8. How should discrepancies between theoretical and experimental 13C^{13}C13C NMR shifts be addressed?
Methodological Answer:
- Solvent Effects : Theoretical calculations (e.g., Gaussian) often assume gas-phase conditions. Apply solvent correction models (e.g., PCM for DMSO) to align with experimental data .
- Crystal Packing : X-ray data may reveal intermolecular interactions (e.g., π-stacking) that alter electronic environments, explaining deviations in carbonyl carbon shifts .
- Reference Standards : Compare shifts with structurally validated analogs (e.g., methyl thiophene-2-carboxylates) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
